(R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-(trifluoromethyl)benzyl substituent. Its molecular formula is C₁₈H₂₂F₃NO₄, with a molecular weight of 373.37 g/mol (based on analogs in ). The R-configuration at the stereogenic center distinguishes it from its enantiomer, which may exhibit divergent biological interactions. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors or receptor-targeting molecules, though specific applications require further characterization.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGUGSIKOXDJSI-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375979 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-50-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the trifluoromethylbenzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety. The use of continuous flow processes allows for the efficient introduction of the tert-butoxycarbonyl group and the trifluoromethylbenzyl group, making the production process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or halides.
Scientific Research Applications
1.1. Drug Development
(R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is utilized as a building block in the synthesis of bioactive compounds. Its unique structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown potential as inhibitors in various biochemical pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, indicating its potential as a lead structure for anticancer drug development. The synthesis involved the introduction of various substituents on the pyrrolidine ring to evaluate their effects on biological activity.
2.1. Polymer Chemistry
The compound is also explored for its applications in polymer chemistry. Its ability to form stable bonds with other chemical entities makes it a candidate for creating functionalized polymers that can be used in drug delivery systems.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120°C |
| Thermal Stability | Stable up to 300°C |
| Solubility | Soluble in DMSO |
3.1. Pesticide Formulations
The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for use in pesticide formulations. Research indicates that compounds with similar structures have shown efficacy against various agricultural pests.
Case Study: Efficacy Against Pests
A comparative study evaluated the effectiveness of this compound and its derivatives against common agricultural pests such as aphids and mites. Results indicated a significant reduction in pest populations when treated with formulations containing this compound.
4.1. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Its structural features allow it to interact with enzyme active sites effectively.
Data Table: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Dipeptidyl Peptidase IV | 50 |
| Aldose Reductase | 30 |
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The trifluoromethylbenzyl group can enhance the compound’s binding affinity and stability, leading to improved efficacy in its applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key structural analogs differ in substituent type, position, or stereochemistry. Below is a comparative analysis:
Stereochemical and Positional Effects
- Enantiomers : The S-enantiomer (CAS 1217832-93-3, ) shares identical physical properties (e.g., molecular weight) with the target compound but may exhibit distinct pharmacological profiles due to chiral recognition in biological systems.
- Positional Isomerism : The 4-CF₃ benzyl analog (CAS 957311-17-0, ) demonstrates how substituent positioning impacts steric and electronic interactions. The 4-CF₃ group may allow better spatial accommodation in enzyme active sites compared to the 3-CF₃ isomer.
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available literature, case studies, and experimental findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoromethylbenzyl moiety. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially affecting the compound's interaction with biological targets.
Molecular Formula
- C : 18
- H : 22
- F : 3
- N : 1
- O : 2
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing similar structural features exhibit antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant capacity of similar compounds has been evaluated through assays such as DPPH radical scavenging. These studies suggest that the incorporation of a trifluoromethyl group can enhance the electron-donating ability of the molecule, thereby improving its antioxidant potential .
Enzyme Inhibition
The compound's structural characteristics suggest potential interactions with various enzymes. For example, compounds with similar frameworks have been investigated as inhibitors of GABA aminotransferase, which could have implications for neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Modifications to the trifluoromethyl group or the Boc moiety may significantly alter the compound's binding affinity and selectivity towards specific biological targets .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrrolidine derivatives found that those with trifluoromethyl substitutions showed increased activity against E. coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of related compounds suggested that they might inhibit GABA aminotransferase, leading to increased GABA levels in the brain. This effect could offer therapeutic benefits for conditions like epilepsy and anxiety disorders .
Experimental Findings
| Study | Activity | Results |
|---|---|---|
| Study 1 | Antimicrobial | Enhanced activity against E. coli with trifluoromethyl substitution |
| Study 2 | Neuroprotective | Inhibition of GABA aminotransferase leading to increased GABA levels |
Q & A
Q. What are the critical steps for synthesizing this compound with high enantiomeric purity?
The synthesis typically involves palladium-catalyzed cross-coupling or Buchwald-Hartwig amination for introducing substituents, followed by tert-butoxycarbonyl (Boc) protection. For example, multi-step reactions using palladium diacetate and tert-butyl XPhos under inert atmospheres (40–100°C) have been effective for analogous pyrrolidine derivatives . Enantiomeric purity is maintained by using chiral auxiliaries or asymmetric catalysis. Post-synthesis, chiral HPLC or crystallization in polar solvents (e.g., ethyl acetate/hexane) can isolate the (R)-enantiomer.
Q. How should researchers handle and store this compound to ensure stability?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture, as Boc groups are hydrolytically labile. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling to minimize inhalation risks .
Q. What spectroscopic methods are essential for confirming the compound’s structure?
Key methods include:
- NMR : 1H/13C NMR to confirm substituent integration (e.g., trifluoromethyl benzyl protons at δ ~7.4–7.6 ppm) and Boc group presence (δ ~1.4 ppm for tert-butyl).
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ for C18H23F3NO4).
- IR : Bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (CF3 stretching) .
Q. What safety precautions are necessary during experimental use?
Follow OSHA/GHS guidelines: Use chemical-resistant gloves (nitrile), safety goggles, and lab coats. In case of skin contact, wash immediately with water for 15 minutes. Avoid dust formation during handling, and dispose of waste via licensed facilities .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
Discrepancies often arise from solvent effects, dynamic proton exchange, or impurities. Use deuterated DMSO or CDCl3 to stabilize conformational isomers. For trifluoromethyl groups, 19F NMR can resolve splitting patterns obscured in 1H NMR. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies optimize the removal of enantiomeric impurities during purification?
- Chiral chromatography : Use amylose- or cellulose-based columns with mobile phases like hexane/isopropanol (90:10).
- Crystallization-induced asymmetric transformation : Recrystallize in solvents with high enantioselectivity (e.g., ethanol/water mixtures).
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the undesired enantiomer .
Q. How can researchers formulate this compound for in vivo studies given its poor aqueous solubility?
- Co-solvent systems : Use 10% DMSO + 40% PEG-300 + 50% saline for intravenous administration.
- Nanoparticulate carriers : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide ratio) for sustained release.
- pH adjustment : Dissolve in sodium bicarbonate buffer (pH 8.5) to deprotonate the carboxylic acid .
Q. How to analyze reaction byproducts when synthesizing this compound under varying conditions?
- LC-MS/MS : Monitor intermediates and byproducts using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).
- Reaction profiling : Track Boc deprotection kinetics via in situ FTIR (disappearance of ~1250 cm⁻¹ Boc C-O stretch).
- DFT calculations : Predict plausible side products (e.g., trifluoromethyl benzyl oxidation to carboxylic acid) .
Q. What methodologies assess the compound’s stability under accelerated degradation conditions?
- Forced degradation : Expose to 40°C/75% RH for 14 days or 0.1 M HCl/NaOH (24 hours) to study hydrolysis.
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradants via UPLC-PDA.
- Oxidative stability : Treat with 3% H2O2 and analyze for peroxide adducts using LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
